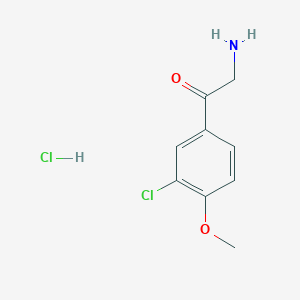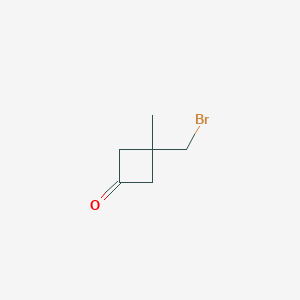
3-(Bromomethyl)-3-methylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-3-methylcyclobutan-1-one is an organic compound with a unique structure featuring a bromomethyl group attached to a cyclobutanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylcyclobutan-1-one typically involves the bromination of 3-methylcyclobutanone. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is 3-methylcyclobutanone.
Applications De Recherche Scientifique
3-(Bromomethyl)-3-methylcyclobutan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound’s derivatives can be used to study enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-3-methylcyclobutan-1-one involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity makes it a valuable intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-3-methylcyclobutan-1-one
- 3-(Iodomethyl)-3-methylcyclobutan-1-one
- 3-(Hydroxymethyl)-3-methylcyclobutan-1-one
Uniqueness
3-(Bromomethyl)-3-methylcyclobutan-1-one is unique due to the presence of the bromine atom, which is a good leaving group and facilitates various nucleophilic substitution reactions. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H9BrO |
|---|---|
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C6H9BrO/c1-6(4-7)2-5(8)3-6/h2-4H2,1H3 |
Clé InChI |
QJIWNZDFEHTTNY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

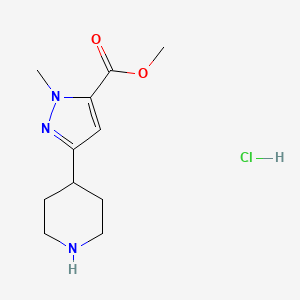
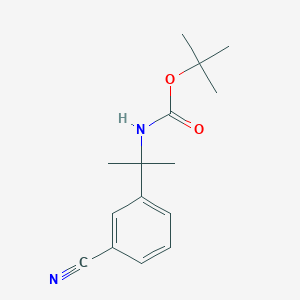
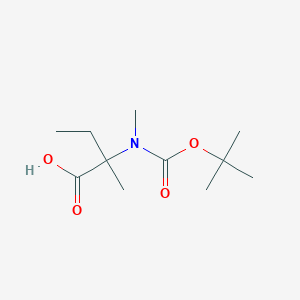
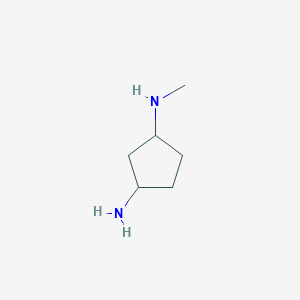
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)
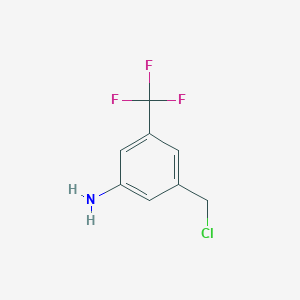
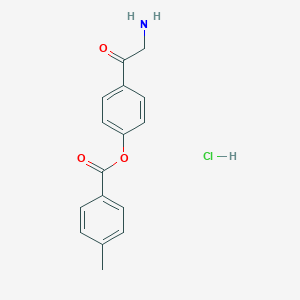
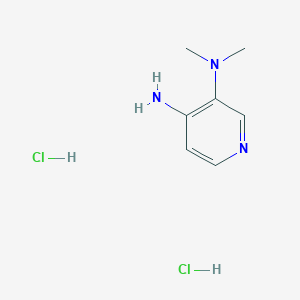
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
